molecular formula C9H21N3O B088484 N8-Acetylspermidine CAS No. 13431-24-8

N8-Acetylspermidine

Cat. No. B088484
CAS RN: 13431-24-8
M. Wt: 187.28 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-N
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Description

N8-Acetylspermidine is an acetylspermidine that is 1,8-diamino-4-azaoctane in which one of the hydrogens of the amino group attached to C-8 is replaced by an acetyl group . It has a role as a human metabolite and an Escherichia coli metabolite .


Synthesis Analysis

N8-Acetylspermidine is a polyamine that regulates ischemic cardiac apoptosis and resultant cardiac dysfunction . The design, synthesis, and evaluation of N8-Acetylspermidine analogues bearing different zinc binding groups as potential inhibitors of APAH have been reported .


Molecular Structure Analysis

The recently determined crystal structure of HDAC10 from Danio rerio (zebrafish) reveals a narrow active site cleft and a negatively charged “gatekeeper” (E274) that favors the binding of the slender cationic substrate .


Chemical Reactions Analysis

N8-Acetylspermidine is a polyamine that regulates ischemic cardiac apoptosis and resultant cardiac dysfunction . The chemistry that accompanies the binding of ketonic substrate analogues is identical to the chemistry involved in the first step of catalysis, i.e., nucleophilic attack of a Zn 2+ -bound water molecule at the scissile carbonyl group of N8-Acetylspermidine .


Physical And Chemical Properties Analysis

N8-Acetylspermidine is an acetylspermidine that is 1,8-diamino-4-azaoctane in which one of the hydrogens of the amino group attached to C-8 is replaced by an acetyl group .

Scientific Research Applications

  • Cell Growth Regulation : N8-Acetylspermidine plays a role in the regulation of cell growth. Inhibition of N8-acetylspermidine deacetylase leads to increased cell growth and density in L1210 cells (Wang, Fries, & Blankenship, 1999).

  • Inhibitor Design : The design of inhibitors targeting N8-acetylspermidine deacetylase is a significant area of research. These inhibitors are vital for studying the enzyme's role in physiological processes (Dredar, Blankenship, Marchant, Manneh, & Fries, 1989).

  • Antibody Development and Detection : Antibodies specific to N1,N8-diacetylspermidine have been developed for sensitive detection in biological samples, suggesting diagnostic potential (Hiramatsu, Miura, Sugimoto, Kamei, Iwasaki, & Kawakita, 1997).

  • Deacetylation Studies : Research on N8-acetylspermidine deacetylation in rat tissues has provided insights into metabolic pathways and the specific activity of deacetylase enzymes in different organs (Blankenship, 1978).

  • Cancer Research : N8-Acetylspermidine's role in cancer cells, particularly in selective inhibition of deacetylation and its effects on cell differentiation and growth, is under study. This research has implications for cancer therapy and diagnostics (Marchant, Dredar, Manneh, Alshabanah, Matthews, Fries, & Blankenship, 1989).

  • Cell Differentiation : Investigations into the role of N8-acetylspermidine in cell differentiation, especially in neurobiology, have shown that it induces differentiation in specific cell types, suggesting its role in developmental biology (Mudumba, Menezes, Fries, & Blankenship, 2002).

  • Tumor Markers : N8-Acetylspermidine has been studied as a potential marker in tumor diagnostics, with specific concentration changes observed in cancerous tissues compared to normal tissues (Gallesio, Colombatto, & Modica, 1994).

  • Biological Tracing : Tracing the formation of radiolabeled N1- and N8-acetylspermidine in rat organs following administration of spermidine has provided insights into metabolic pathways and the distribution of these compounds in different tissues (Prussak & Brendel, 1983).

  • Disease Indicators : Studies have shown that urinary excretion levels of N8-acetylspermidine might be indicative of certain diseases, such as colorectal cancer, and could be used as diagnostic markers (O'Brien, Hankewych, McCormick, Jacoby, Brasitus, & Halline, 1995).

  • Structural Analysis and Drug Design : Structural studies of N8-Acetylspermidine and its analogues binding to histone deacetylase 10 have revealed strategies for blocking polyamine deacetylation, important for cancer therapy (Herbst‐Gervasoni & Christianson, 2019).

Safety And Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition .

Future Directions

N8-Acetylspermidine is a novel mechanistic biomarker in ischemic cardiomyopathy . Independent of traditional heart failure measures, higher N8-Acetylspermidine levels are associated with higher mortality in patients with ischemic cardiomyopathy and incident heart failure in those who have coronary artery disease without heart failure . The mechanisms underlying these observations require further exploration .

properties

IUPAC Name

N-[4-(3-aminopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34450-15-2 (di-hydrochloride)
Record name N(8)-Acetylspermidine
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DSSTOX Substance ID

DTXSID60158637
Record name N(8)-Acetylspermidine
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Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N8-Acetylspermidine

CAS RN

13431-24-8, 34450-15-2
Record name N8-Acetylspermidine
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Record name N(8)-Acetylspermidine
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Record name N(8)-Acetylspermidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N8-Acetylspermidine dihydrochloride
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Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

202 - 203 °C
Record name N8-Acetylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
725
Citations
A Nayak, C Liu, A Mehta, YA Ko… - Journal of the …, 2020 - Am Heart Assoc
Background Patients with ischemic cardiomyopathy ( ICM ) have worse outcomes than those with coronary artery disease alone and those with non‐ICM. N8‐acetylspermidine (N8 AS ) …
Number of citations: 13 www.ahajournals.org
P Marchant, S Dredar, V Manneh, O Alshabanah… - Archives of biochemistry …, 1989 - Elsevier
… In the present study, sodium butyrate produced an apparent Ki of 38.5 mM in our in vitro N8-acetylspermidine deacetylase assay indicating a relatively low level of inhibition of this …
Number of citations: 31 www.sciencedirect.com
SA Dredar, JW Blankenship, PE Marchant… - Journal of medicinal …, 1989 - ACS Publications
Analogues of JV®-acetylspermidine (1) were synthesized as potential inhibitors of the cytoplasmic enzyme 7V8-acetylspermidine deacetylase. The compounds were assayed for their …
Number of citations: 21 pubs.acs.org
CM Tice, B Ganem - The Journal of Organic Chemistry, 1983 - ACS Publications
3, R= H; R'= Ac proved difficult to control and usually afforded substantial amounts of diacetylated product 6. When the more se-lective acetylating agent N^'JJ" JN"‘’-tetraacetylglycoluril …
Number of citations: 30 pubs.acs.org
J Blankenship - Archives of Biochemistry and Biophysics, 1978 - Elsevier
The in vitro deacetylation of N 8 -acetylspermidine by an enzyme activity in rat tissues is described. This deacetylase activity occurs as a soluble, cytoplasmic enzyme in rat liver and was …
Number of citations: 63 www.sciencedirect.com
J Blankenship, PE Marchant - Proceedings of the Society for …, 1984 - journals.sagepub.com
… N8-acetylspermidine in rat liver and kidney was studied in vivo. N'-Acetylspermidine was metabolized primarily to putrescine while N8acetylspermidine … of N8acetylspermidine exceeded …
Number of citations: 23 journals.sagepub.com
C Decroos, CM Bowman, DW Christianson - Bioorganic & medicinal …, 2013 - Elsevier
Polyamines are small essential polycations involved in many biological processes. Enzymes of polyamine metabolism have been extensively studied and are attractive drug targets. …
Number of citations: 18 www.sciencedirect.com
Z Wang, D Fries, J Blankenship - Biochemical pharmacology, 1999 - Elsevier
A selective inhibitor of N 8 -acetylspermidine deacetylase has been employed to study the role of N 8 -acetylspermidine deacetylation in the regulation of L1210 cell growth. This …
Number of citations: 16 www.sciencedirect.com
TL Huang, SA Dredar, VA Manneh… - Journal of medicinal …, 1992 - ACS Publications
A number of substrate analogues of A^-acetylspermidine (7V®-AcSpd)(16) and chemical modifying agents containing metal coordinating ligands were assayed as inhibitors of the …
Number of citations: 19 pubs.acs.org
S Mudumba, A Menezes, D Fries… - Biochemical …, 2002 - Elsevier
Spermidine is one of the simple polyamines found in cells of virtually all living organisms. It undergoes a metabolic conversion to N 8 -acetylspermidine catalyzed by an enzyme in cell …
Number of citations: 25 www.sciencedirect.com

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